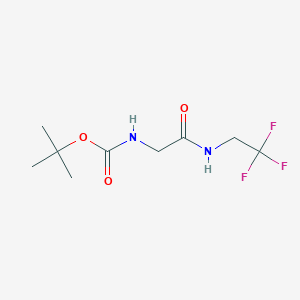

Tert-butyl (2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

tert-butyl N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F3N2O3/c1-8(2,3)17-7(16)13-4-6(15)14-5-9(10,11)12/h4-5H2,1-3H3,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBMUNGIIVQNAFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Tert-butyl (2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of Tert-butyl (2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate. This compound is a valuable building block in medicinal chemistry and drug development, incorporating the structurally significant trifluoroethyl moiety. The synthetic strategy focuses on the robust and widely applicable amide coupling of N-Boc-glycine with the electron-deficient 2,2,2-trifluoroethylamine. We will delve into the mechanistic underpinnings of the chosen coupling reaction, provide a step-by-step experimental protocol, and discuss the critical process parameters that ensure a high-yield, high-purity synthesis. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-vetted methodology.

Introduction and Strategic Overview

The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, lipophilicity, and binding affinity.[1][2][] The trifluoromethyl group is particularly effective in this regard. This compound serves as a key intermediate, providing a protected glycine backbone functionalized with a trifluoroethyl amide.

The most logical and efficient synthetic route is a direct amide bond formation between two readily available starting materials:

-

N-Boc-glycine: A standard, commercially available protected amino acid. The tert-Butyloxycarbonyl (Boc) group provides robust protection for the amine under coupling conditions and is easily removed with mild acid.[4]

-

2,2,2-Trifluoroethylamine: The source of the critical trifluoroethyl moiety.

This guide details the synthesis via a carbodiimide-mediated coupling reaction, a method renowned for its efficiency and broad substrate scope.[5]

Retrosynthetic Analysis

A retrosynthetic disconnection of the target molecule across the central amide bond directly reveals the two primary synthons, N-Boc-glycine and 2,2,2-trifluoroethylamine.

Caption: Retrosynthetic approach for the target molecule.

Reactant Analysis and Mechanistic Causality

A successful synthesis hinges on understanding the properties of the reactants and how they influence the choice of reaction conditions.

N-Boc-glycine

This is the carboxylic acid component. As the simplest amino acid, glycine is achiral, which eliminates the risk of racemization during the activation of its carboxyl group—a common side reaction in peptide synthesis.[4][6] The Boc protecting group is stable to the basic or neutral conditions of the coupling reaction but is readily cleaved by acids such as trifluoroacetic acid (TFA), making it an ideal choice for this synthesis.[4]

2,2,2-Trifluoroethylamine

This is the amine component. The defining feature of this molecule is the powerful electron-withdrawing effect of the trifluoromethyl (CF₃) group.[7] This effect significantly reduces the electron density on the nitrogen atom, rendering it a much weaker nucleophile compared to a non-fluorinated analogue like ethylamine.[7][8]

Core Insight: The diminished nucleophilicity of 2,2,2-trifluoroethylamine is the central challenge of this synthesis. A simple mixing of reactants will not suffice. The carboxylic acid must be converted into a highly activated intermediate to force the reaction with the reluctant amine. This is the primary justification for employing a potent coupling reagent system.

The EDC/HOBt Coupling Mechanism

To overcome the low reactivity of the amine, we employ one of the most reliable and well-understood coupling systems: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt).[9][10][11]

The mechanism proceeds in three key stages:

-

Activation of Carboxylic Acid: The carboxylic acid (N-Boc-glycine) attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate. This is the rate-determining step.[11]

-

Formation of the HOBt Ester: The O-acylisourea is highly unstable and prone to side reactions. HOBt acts as an acyl transfer agent, rapidly intercepting the intermediate to form a more stable but still highly reactive HOBt active ester.[6][11][12] This step is crucial for maintaining high efficiency.

-

Nucleophilic Attack: The electron-deficient amine (2,2,2-trifluoroethylamine) attacks the carbonyl carbon of the HOBt active ester. This step is now kinetically favorable, leading to the formation of the desired amide bond and the release of HOBt. The by-product from EDC is a water-soluble urea, which simplifies purification.[6]

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale and can be adjusted as needed. Perform all operations in a well-ventilated fume hood.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |

| N-Boc-glycine | 175.18 | 10.0 | 1.75 g | 1.0 |

| 2,2,2-Trifluoroethylamine | 99.07 | 11.0 | 1.09 g (0.86 mL) | 1.1 |

| EDC·HCl | 191.70 | 12.0 | 2.30 g | 1.2 |

| HOBt·H₂O | 153.14 | 12.0 | 1.84 g | 1.2 |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 25.0 | 4.35 mL | 2.5 |

| Dichloromethane (DCM) | - | - | 100 mL | - |

| 1M HCl (aq) | - | - | 50 mL | - |

| Sat. NaHCO₃ (aq) | - | - | 50 mL | - |

| Brine (Sat. NaCl aq) | - | - | 50 mL | - |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | - |

Step-by-Step Procedure

-

Reactant Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-glycine (1.75 g, 10.0 mmol) and HOBt·H₂O (1.84 g, 12.0 mmol) in dichloromethane (DCM, 100 mL). Stir at room temperature until all solids have dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

-

Addition of Reagents: To the cooled, stirring solution, add 2,2,2-trifluoroethylamine (0.86 mL, 11.0 mmol), followed by DIPEA (4.35 mL, 25.0 mmol), and finally EDC·HCl (2.30 g, 12.0 mmol) in one portion.

-

Causality Note: DIPEA is added to neutralize the hydrochloride salt of EDC and the HOBt hydrate, ensuring the coupling reagents are in their active, free-base form. It also acts as a proton scavenger for any acid generated during the reaction.

-

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours under a nitrogen or argon atmosphere (or with a drying tube).

-

Monitoring (Self-Validation): The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 50% Ethyl Acetate in Hexanes. Visualize with a potassium permanganate stain. The disappearance of the N-Boc-glycine spot indicates reaction completion.

-

Work-up - Quenching and Dilution: Transfer the reaction mixture to a 500 mL separatory funnel. Dilute with an additional 50 mL of DCM.

-

Work-up - Aqueous Washes:

-

Wash the organic layer with 1M HCl (1 x 50 mL). This removes residual DIPEA and unreacted amine.

-

Wash with saturated aqueous NaHCO₃ (1 x 50 mL). This removes residual HOBt and unreacted N-Boc-glycine.

-

Wash with brine (1 x 50 mL). This removes residual water and salts.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a white to off-white solid or waxy oil.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc) to afford the pure product.

-

Characterization: The final product should be characterized to confirm its identity and purity. The expected molecular weight is 256.22 g/mol .[13] Analytical techniques include ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow and Validation

A robust synthetic process involves clear, sequential steps with built-in checks to ensure success.

Caption: Comprehensive workflow for the synthesis and validation.

Troubleshooting

-

Incomplete Reaction: If TLC shows significant starting material after 18 hours, the amine may be of poor quality or the coupling reagents may have degraded. Ensure anhydrous conditions and use fresh reagents. An additional portion of EDC can sometimes drive the reaction to completion.

-

Low Yield: Yield loss often occurs during the aqueous work-up if the product has some water solubility. Minimize the volume of aqueous washes and consider a back-extraction of the combined aqueous layers with DCM.

-

Side Products: The primary side product is the N-acylurea, formed by the rearrangement of the O-acylisourea intermediate. Using HOBt minimizes this, but if it's observed, ensure HOBt is added before or with EDC.

Conclusion

The synthesis of this compound is reliably achieved through a standard EDC/HOBt-mediated amide coupling. The key to success is recognizing the reduced nucleophilicity of 2,2,2-trifluoroethylamine and employing a sufficiently powerful carboxylic acid activation strategy. The protocol described herein is robust, scalable, and utilizes common laboratory reagents and techniques. By following this detailed guide, researchers can confidently produce this valuable fluorinated building block for application in pharmaceutical and chemical research.

References

- 1. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Amide Synthesis [fishersci.co.uk]

- 6. bachem.com [bachem.com]

- 7. innospk.com [innospk.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]

- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound | C9H15F3N2O3 | CID 71623152 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Boc-Gly-NHCH2CF3

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern peptidomimetics and drug discovery, the strategic incorporation of fluorinated moieties into peptide structures has emerged as a powerful tool for modulating their conformational preferences, metabolic stability, and overall bioactivity. This guide focuses on a specific, yet fundamentally important molecule: N-(tert-butoxycarbonyl)-glycyl-N-(2,2,2-trifluoroethyl)amide (Boc-Gly-NHCH2CF3). This compound serves as a valuable building block, combining the foundational simplicity of glycine with the unique electronic and steric attributes of the trifluoroethyl group.

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in peptide synthesis, offering robust protection of the N-terminus under a wide range of conditions while being readily cleavable under mild acidic conditions[1]. On the other hand, the trifluoromethyl (CF3) group, a bioisostere for a methyl group, imparts significant changes to the physicochemical properties of a molecule. Its strong electron-withdrawing nature can influence hydrogen bonding capabilities and conformational stability[2][3]. This guide provides a comprehensive overview of the predicted physicochemical properties of Boc-Gly-NHCH2CF3, a detailed protocol for its synthesis, and a suite of analytical methods for its thorough characterization.

Predicted Physicochemical Properties

| Property | Predicted Value | Rationale and Supporting Evidence |

| Molecular Formula | C9H15F3N2O3 | Derived from the chemical structure. |

| Molecular Weight | 270.22 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Boc-protected amino acids and small peptides are typically white crystalline or amorphous solids[4][5]. |

| Melting Point | 90-110 °C | Boc-glycine has a melting point of 86-89 °C[5][6]. The introduction of the trifluoroethylamide group is expected to increase the melting point due to stronger intermolecular interactions. |

| Solubility | Soluble in a wide range of organic solvents (e.g., DCM, THF, Ethyl Acetate, DMSO, DMF). Limited solubility in water. | The Boc group and the overall organic nature of the molecule will confer solubility in organic solvents. The trifluoromethyl group will enhance lipophilicity. |

| pKa | The amide proton is expected to be more acidic than a typical amide due to the electron-withdrawing trifluoromethyl group. | The inductive effect of the CF3 group increases the acidity of neighboring N-H bonds. |

Synthesis of Boc-Gly-NHCH2CF3

The synthesis of Boc-Gly-NHCH2CF3 can be readily achieved through a standard peptide coupling reaction between N-Boc-glycine and 2,2,2-trifluoroethylamine. The following protocol outlines a common and effective method.

Synthesis Workflow

Caption: General workflow for the synthesis of Boc-Gly-NHCH2CF3.

Experimental Protocol

Materials:

-

N-Boc-glycine (1.0 eq)

-

2,2,2-Trifluoroethylamine (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

-

HOBt (Hydroxybenzotriazole) (1.1 eq)

-

DIC (N,N'-Diisopropylcarbodiimide) (1.1 eq) - Alternative to HATU/HOBt

-

DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

1 M aqueous hydrochloric acid solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-glycine (1.0 eq) and dissolve it in anhydrous DMF.

-

Activation: Add HATU (1.1 eq), HOBt (1.1 eq), and DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid. Alternatively, DIC can be used as the coupling agent.

-

Amine Addition: Slowly add 2,2,2-trifluoroethylamine (1.1 eq) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (Boc-glycine) is consumed (typically 2-4 hours).

-

Quenching and Extraction: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Boc-Gly-NHCH2CF3.

Characterization of Boc-Gly-NHCH2CF3

A comprehensive characterization is crucial to confirm the identity and purity of the synthesized Boc-Gly-NHCH2CF3. The following analytical techniques are recommended.

Characterization Workflow

Caption: Recommended workflow for the characterization of Boc-Gly-NHCH2CF3.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the methylene protons of the glycine residue (a doublet around 3.8 ppm, coupled to the amide proton), the methylene protons of the trifluoroethyl group (a quartet around 3.9 ppm, coupled to the fluorine atoms), and the two amide protons (broad signals).

-

¹³C NMR: The carbon NMR will show distinct signals for the carbons of the Boc group, the glycine α-carbon and carbonyl carbon, and the two carbons of the trifluoroethyl group. The carbon attached to the fluorine atoms will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR is a crucial technique for fluorinated compounds and is expected to show a triplet for the CF3 group, coupled to the adjacent methylene protons. 19F NMR is highly sensitive to the local electronic environment and can be used to assess purity[7].

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for determining the molecular weight of the compound. The expected mass-to-charge ratio ([M+H]⁺) for Boc-Gly-NHCH2CF3 would be approximately 271.11. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule. Key expected vibrational frequencies include:

-

N-H stretching: Around 3300 cm⁻¹ (for the two amide N-H bonds).

-

C=O stretching: Around 1650-1700 cm⁻¹ (for the two amide carbonyls).

-

C-F stretching: Strong absorptions in the region of 1100-1300 cm⁻¹.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the synthesized compound. A reversed-phase column (e.g., C18) with a gradient of acetonitrile in water (often with 0.1% TFA) is a suitable method. The purity is determined by integrating the peak area of the product relative to the total peak area.

Melting Point Determination

The melting point is a good indicator of purity. A sharp melting point range suggests a high degree of purity.

Safety and Handling

Boc-Gly-NHCH2CF3 should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) of the starting materials and the final product.

Conclusion

Boc-Gly-NHCH2CF3 is a valuable building block for the synthesis of fluorinated peptides and peptidomimetics. Its synthesis is straightforward using standard peptide coupling methodologies. The incorporation of the trifluoroethyl group is expected to impart unique physicochemical properties that can be advantageous in drug design and development. The comprehensive characterization of this molecule using a combination of NMR, MS, IR, and HPLC is essential to ensure its identity and purity for subsequent applications. This guide provides a solid foundation for researchers to synthesize, characterize, and utilize this important fluorinated amino acid derivative in their scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Solid-Phase Synthesis of Gly-Ψ[CH(CF3)NH]-Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ψ[CH(CF3)NH]Gly-peptides: synthesis and conformation analysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chembk.com [chembk.com]

- 6. BOC-Glycine | 4530-20-5 [chemicalbook.com]

- 7. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]

CAS number 1231755-15-9 chemical information

An In-Depth Technical Guide to tert-butyl (2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate (CAS 1231755-15-9): A Key Intermediate in Modern Veterinary Pharmaceuticals

Introduction

The compound identified by CAS number 1231755-15-9, chemically known as this compound, is a specialized organic molecule of significant interest in the field of medicinal chemistry and drug development.[1][2][3] While not an active pharmaceutical ingredient (API) itself, it serves a critical function as a key intermediate in the synthesis of advanced isoxazoline-class ectoparasiticides, most notably Afoxolaner.[4] This guide provides a comprehensive technical overview of its chemical properties, strategic importance, synthesis, and analysis for researchers and professionals in pharmaceutical development.

Strategic Importance in Afoxolaner Synthesis

The primary utility of this compound lies in its role as a protected building block for the side chain of Afoxolaner. The synthesis of a complex API like Afoxolaner requires the precise assembly of different molecular fragments. The target molecule contains a crucial amide linkage that must be formed by coupling a carboxylic acid on the core structure with an amine on the side chain.

The structure of CAS 1231755-15-9 incorporates two key features that make it an ideal intermediate:

-

The Trifluoroethyl Amide: This moiety is a constituent part of the final Afoxolaner side chain.

-

The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group masks the terminal primary amine. This is a deliberate and essential strategic choice. Without this protection, the amine could engage in unwanted side reactions during synthesis, leading to impurities and low yields. The Boc group ensures that the amine remains inert until it is intentionally "deprotected" just before the final coupling step. This approach is a cornerstone of modern synthetic strategy, ensuring high selectivity and process control.

The overall synthetic workflow, therefore, involves preparing this protected side chain, preparing the isoxazoline core separately, and then coupling them after selectively removing the Boc group.

Physicochemical and Structural Information

A summary of the key identifiers and computed chemical properties for this compound is provided below.[1]

| Property | Value | Reference |

| IUPAC Name | tert-butyl N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]carbamate | [1] |

| CAS Number | 1231755-15-9 | [1] |

| Molecular Formula | C₉H₁₅F₃N₂O₃ | [3] |

| Molecular Weight | 256.22 g/mol | [1][3] |

| XLogP3 | 1.4 | [1] |

| Topological Polar Surface Area | 67.4 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| SMILES | CC(C)(C)OC(=O)NCC(=O)NCC(F)(F)F | [5] |

Synthesis and Subsequent Transformation

The synthesis of CAS 1231755-15-9 is achieved through a standard amide coupling reaction, followed by its transformation via deprotection to prepare it for the final coupling step in the Afoxolaner synthesis.

Part 1: Synthesis via Amide Coupling

This process involves the formation of an amide bond between the carboxylic acid of N-Boc-glycine and the primary amine of 2,2,2-trifluoroethylamine. Peptide coupling reagents are employed to activate the carboxylic acid, facilitating the reaction.

Caption: Workflow for the synthesis of CAS 1231755-15-9.

Experimental Protocol: Synthesis of this compound

Causality: This protocol utilizes a standard carbodiimide or uronium-based coupling agent to create a highly reactive activated ester from N-Boc-glycine. The non-nucleophilic base, DIPEA, neutralizes the acid formed and prevents unwanted protonation of the amine, allowing it to efficiently attack the activated ester to form the desired amide bond.

-

Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-Boc-glycine (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Activation: Add a suitable coupling agent, such as HBTU (1.1 eq), and a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 15-20 minutes to allow for the activation of the carboxylic acid.

-

Amine Addition: Add 2,2,2-trifluoroethylamine (1.2 eq) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

-

Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the pure title compound.

Part 2: Boc Deprotection for Afoxolaner Synthesis

Once synthesized, the Boc group is removed using a strong acid, typically hydrochloric acid, to unmask the primary amine. This generates the hydrochloride salt of the side chain, 2-amino-N-(2,2,2-trifluoroethyl)acetamide, which is the direct precursor used in the final coupling step.[5][6]

Caption: Boc-deprotection of CAS 1231755-15-9.

Experimental Protocol: Synthesis of 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride

Causality: The Boc group is designed to be stable to many reagents but labile under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation, which then decomposes to isobutylene and a proton. The carbamic acid intermediate is unstable and decarboxylates to release the free amine and carbon dioxide.

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol, ethyl acetate, or 1,4-dioxane.[5]

-

Acidification: Add a solution of hydrogen chloride (e.g., 2M HCl in methanol or gaseous HCl bubbled through ethyl acetate) in excess.[5][6]

-

Reaction: Stir the mixture at room temperature for 4-12 hours.[5][6] The product, being a hydrochloride salt, will often precipitate from less polar solvents like ethyl acetate.

-

Isolation: If a precipitate forms, cool the slurry and collect the solid by filtration. Wash the solid with cold solvent (e.g., ethyl acetate) to remove any unreacted starting material.[5]

-

Drying: Dry the resulting white solid in a vacuum oven to yield the title compound, which can be used directly in the subsequent coupling reaction with the Afoxolaner core.[5]

Overall Synthetic Pathway of Afoxolaner

The following diagram illustrates the position of CAS 1231755-15-9 within the broader synthetic route to Afoxolaner, showcasing its pivotal role.

Caption: Role of CAS 1231755-15-9 in the Afoxolaner synthesis pathway.

Analytical Characterization

To ensure the quality and purity of the intermediate, a suite of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet at approximately 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl (Boc) group. Methylene protons adjacent to the amide and carbamate groups would appear as distinct signals, likely in the 3.5-4.5 ppm range. The methylene protons coupled to the fluorine atoms will show a characteristic quartet.

-

¹³C NMR: The carbon spectrum would confirm the presence of the tert-butyl carbons (around 28 ppm and 80 ppm), the carbonyl carbons of the amide and carbamate groups (155-170 ppm), and the trifluoromethyl carbon (a quartet around 125 ppm due to C-F coupling).

-

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound (256.22 g/mol ). Electrospray ionization (ESI) would likely show a prominent ion corresponding to [M+H]⁺ or [M+Na]⁺.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing purity. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (often containing 0.1% trifluoroacetic acid or formic acid) would be used. Purity is determined by integrating the area of the product peak relative to the total area of all peaks detected. A purity of >98% is typically required for use in subsequent GMP synthesis steps.

Conclusion

CAS 1231755-15-9, or this compound, is a quintessential example of a modern synthetic intermediate whose value lies not in its own biological activity, but in its carefully designed structure that facilitates the efficient and controlled synthesis of a complex and valuable pharmaceutical agent. Its use of the acid-labile Boc protecting group is a classic yet powerful strategy that enables the high-yield production of Afoxolaner, a leading veterinary medicine. A thorough understanding of its synthesis, transformation, and analytical profile is therefore essential for any scientist or professional involved in the development and manufacturing of this important class of pharmaceuticals.

References

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C9H15F3N2O3 | CID 71623152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tert-butyl N-(2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate | C9H17F3N2O2 | CID 86650773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

¹H NMR and ¹⁹F NMR spectra of Boc-protected trifluoroethyl amides

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of Boc-Protected Trifluoroethyl Amides

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) characteristics of Boc-protected trifluoroethyl amides, a structural motif of increasing importance in medicinal chemistry and drug development. We will delve into the nuanced interpretation of both proton (¹H) and fluorine (¹⁹F) NMR spectra, offering field-proven insights into chemical shifts, coupling constants, and the influence of experimental conditions. This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for the unambiguous structural elucidation and characterization of these complex molecules.

Introduction: The Analytical Challenge and Opportunity

The conjugation of a trifluoroethyl amine with a molecule bearing a tert-butyloxycarbonyl (Boc) protecting group creates a unique analytical challenge. The resulting amide contains several NMR-active nuclei (¹H, ¹⁹F, ¹³C, ¹⁴N, ¹⁵N) within key functional groups. Understanding the interplay of these nuclei is paramount for confirming successful synthesis, assessing purity, and studying molecular conformation.

¹H NMR provides a detailed map of the proton environment, while ¹⁹F NMR offers a highly sensitive and background-free window into the electronic environment of the trifluoromethyl (CF₃) group.[1] The high gyromagnetic ratio and 100% natural abundance of the ¹⁹F nucleus make it an exceptionally receptive probe, often used in fragment-based drug discovery and for monitoring interactions with biological macromolecules.[2][3] This guide will systematically dissect the characteristic signals and interactions observed in both spectra.

Core Principles of ¹H NMR Spectral Interpretation

The ¹H NMR spectrum of a Boc-protected trifluoroethyl amide is defined by several key signatures. Each signal's chemical shift, integration, and multiplicity provides a piece of the structural puzzle.

The Boc Group: An Unmistakable Landmark

The most recognizable feature is the signal from the Boc protecting group. The nine protons of the tert-butyl group are chemically equivalent, resulting in a large, sharp singlet.

-

Chemical Shift (δ): Typically appears in the upfield region, between 1.4 and 1.5 ppm .[4]

-

Causality: Its high intensity (integrating to 9H) and singlet nature make it a definitive marker for the presence of the Boc group. This signal's presence and correct integration are the first validation points in spectral analysis.[4]

The Amide Proton (N-H): A Sensitive Environmental Probe

The amide proton signal is highly variable and information-rich, though its appearance can be complex.

-

Chemical Shift (δ): Highly dependent on solvent, concentration, and temperature, typically ranging from 5.0 to 9.0 ppm .[5] In polar, hydrogen-bond-accepting solvents like DMSO-d₆, the chemical shift is significantly downfield (often >7.5 ppm) compared to less polar solvents like CDCl₃.[6][7] This is due to the disruption of intramolecular hydrogen bonds and the formation of strong intermolecular hydrogen bonds with the solvent.[6]

-

Signal Shape: The N-H proton signal is often broad. This broadening arises from two primary sources:

-

Quadrupolar Relaxation: The adjacent ¹⁴N nucleus has a nuclear spin of I=1 and possesses a quadrupole moment. This provides an efficient relaxation pathway, which shortens the lifetime of the proton spin states and leads to signal broadening.[8][9][10]

-

Chemical Exchange: The amide proton can exchange with residual water or other labile protons in the solvent. This exchange can be pH and temperature-dependent. In D₂O, the amide proton signal will often disappear entirely due to exchange.[11]

-

-

Restricted Rotation: The C-N bond of an amide has significant double-bond character, leading to restricted rotation.[12] If the molecule is chiral or contains prochiral centers, this restricted rotation can make the two protons on a neighboring methylene group diastereotopic, causing them to appear as two distinct signals, each with its own coupling pattern.

The Trifluoroethyl Moiety Protons (-CH₂CF₃)

The protons of the methylene group adjacent to the CF₃ group provide a clear and diagnostic pattern.

-

Chemical Shift (δ): These protons are deshielded by the adjacent amide nitrogen and the highly electronegative CF₃ group, typically resonating between 3.5 and 4.5 ppm .

-

Multiplicity: The signal appears as a quartet . This is due to spin-spin coupling with the three equivalent ¹⁹F nuclei of the CF₃ group. The splitting follows the n+1 rule, where n=3, resulting in a 1:3:3:1 intensity pattern (³JHF).

Unlocking Structural Details with ¹⁹F NMR

¹⁹F NMR spectroscopy is a powerful complementary technique, offering high sensitivity and a wide chemical shift range, which minimizes signal overlap.[2][13]

-

Chemical Shift (δ): The chemical shift of the CF₃ group is highly sensitive to its electronic environment but typically falls within a range of -70 to -75 ppm relative to a CFCl₃ standard.[2][14][15] This sensitivity makes it an excellent probe for detecting subtle changes in molecular conformation or binding events.[3]

-

Multiplicity: The CF₃ signal appears as a triplet . This arises from coupling to the two equivalent protons of the adjacent methylene (-CH₂) group (³JHF). Following the n+1 rule, where n=2, a 1:2:1 triplet is observed. The coupling constant (³JHF) observed in the ¹⁹F spectrum will be identical to that observed in the ¹H spectrum for the -CH₂- group.

Data Summary: Typical NMR Parameters

The following tables summarize the expected chemical shifts and coupling constants for a typical Boc-protected trifluoroethyl amide. Note that values can vary based on the specific molecular structure and solvent used.[2][4][16]

Table 1: Typical ¹H NMR Spectral Data

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constant (J, Hz) | Notes |

| Boc (-C(CH₃)₃) | 1.4 – 1.5 | Singlet (s) | N/A | Integrates to 9H.[4] |

| Amide (-NH-) | 5.0 – 9.0 | Broad Singlet (br s) | N/A | Shift is highly solvent and concentration dependent.[6][17] |

| Methylene (-CH₂CF₃) | 3.5 – 4.5 | Quartet (q) | ³JHF = 8 – 12 Hz | Coupled to three ¹⁹F nuclei. |

| Other Protons (R) | Variable | Variable | Variable | Depends on the specific structure attached to the amide. |

Table 2: Typical ¹⁹F NMR Spectral Data

| Fluorine Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constant (J, Hz) | Notes |

| Trifluoromethyl (-CF₃) | -70 to -75 | Triplet (t) | ³JHF = 8 – 12 Hz | Coupled to two ¹H nuclei. Referenced to CFCl₃.[2][15] |

Experimental Protocol for NMR Analysis

Adherence to a robust experimental protocol is critical for acquiring high-quality, reproducible NMR data.

Sample Preparation

-

Mass Measurement: Accurately weigh approximately 5-10 mg of the Boc-protected trifluoroethyl amide sample directly into a clean, dry NMR tube.

-

Solvent Selection: Choose a suitable deuterated solvent.

-

CDCl₃: A common choice for general organic compounds, but amide N-H signals may be broad or difficult to identify.

-

DMSO-d₆: An excellent choice for observing amide N-H protons as it reduces the rate of chemical exchange and disrupts intermolecular hydrogen bonding, resulting in sharper signals at a downfield position.[6]

-

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

-

Homogenization: Cap the tube and gently vortex or invert it until the sample is completely dissolved. A brief sonication may be used if necessary.

-

Standard (Optional): For quantitative NMR (qNMR), a known amount of an internal standard can be added. For routine characterization, the residual solvent peak is typically used as a chemical shift reference (e.g., CDCl₃ at 7.26 ppm, DMSO-d₅ at 2.50 ppm).[4]

Data Acquisition Workflow

The following diagram outlines the logical workflow for the complete NMR characterization of a Boc-protected trifluoroethyl amide.

Caption: Workflow for NMR characterization of Boc-protected trifluoroethyl amides.

Spectrometer Parameters

-

¹H NMR:

-

Pulse Program: Standard 1D proton experiment (e.g., 'zg30').

-

Spectral Width: ~16 ppm, centered around 6 ppm.

-

Relaxation Delay (d1): 1-2 seconds for qualitative scans; 5 times the longest T₁ for quantitative scans.

-

Number of Scans: 8-16 scans are typically sufficient due to high proton sensitivity.

-

-

¹⁹F NMR:

-

Pulse Program: Standard 1D fluorine experiment with proton coupling.

-

Spectral Width: ~100 ppm, centered around -70 ppm.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 16-64 scans.

-

Decoupling: Ensure proton decoupling is turned OFF to observe the triplet multiplicity.

-

Conclusion

The dual analysis of ¹H and ¹⁹F NMR spectra provides a robust and self-validating system for the characterization of Boc-protected trifluoroethyl amides. The characteristic singlet of the Boc group in the ¹H spectrum confirms the protection, while the mutually coupled quartet (-CH₂-) and triplet (-CF₃-) patterns across the ¹H and ¹⁹F spectra, respectively, unambiguously confirm the integrity of the trifluoroethyl amide linkage. Careful attention to experimental conditions, particularly solvent choice, is crucial for the reliable observation and interpretation of the labile amide proton. This comprehensive approach empowers researchers to confidently verify their molecular structures, paving the way for successful downstream applications in drug development and chemical biology.

References

- 1. benchchem.com [benchchem.com]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. reddit.com [reddit.com]

- 11. researchgate.net [researchgate.net]

- 12. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]

- 13. 19Flourine NMR [chem.ch.huji.ac.il]

- 14. dovepress.com [dovepress.com]

- 15. 19F [nmr.chem.ucsb.edu]

- 16. Proton NMR Table [www2.chemistry.msu.edu]

- 17. jstage.jst.go.jp [jstage.jst.go.jp]

Navigating the Procurement of a Key Synthetic Intermediate: A Technical Guide to Tert-butyl (2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate

Introduction: Unveiling a Critical Building Block

In the landscape of modern pharmaceutical and agrochemical research, the strategic selection of starting materials and intermediates is a critical determinant of success. Tert-butyl (2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate, also known by its CAS Number 1231755-15-9, has emerged as a pivotal building block. Its unique structure, featuring a trifluoroethyl amide moiety and a Boc-protected amine, makes it a valuable precursor in multi-step synthetic pathways. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial landscape, supplier evaluation, and key applications of this versatile intermediate.

The primary utility of this compound lies in its role as a key intermediate in the synthesis of 2-amino-N-(2,2,2-trifluoroethyl) acetamide. This, in turn, is a crucial component in the production of the broad-spectrum veterinary insecticide, fluralaner.[1] Fluralaner's mode of action involves the interference with GABA-gated chloride ion channels in insects.[1] The Boc-protected glycine core of the target molecule allows for controlled, sequential reactions, a common strategy in complex molecule synthesis.

Commercial Supplier Landscape: A Comparative Overview

A number of chemical suppliers offer this compound, ranging from large-scale manufacturers to specialized distributors. The choice of supplier will depend on the specific needs of the research or development program, including scale, purity requirements, and regulatory compliance.

| Supplier | Noted Purity/Grade | Key Offerings |

| Parchem | Not specified on the main page, requires inquiry. | Specialty chemical supplier with a global reach.[2] |

| Clearsynth | High-quality product, accompanied by a Certificate of Analysis. | Leading manufacturer and exporter.[3] |

| GRG Life Sciences | 95-98% purity, Industrial Lab Chemicals grade. | Manufacturer, distributor, and supplier based in India.[4][5] |

| ChemicalBook | Lists multiple suppliers with varying purities. | An online directory for chemical products.[6] |

| MedchemExpress | Noted as a drug intermediate. | Supplier of research chemicals and active compounds. |

| India Fine Chemicals | Not specified on the main page, requires inquiry. | Supplier of a wide range of chemicals.[7] |

The Imperative of Rigorous Supplier Qualification

The selection of a commercial supplier for a critical intermediate like this compound should be a meticulous process. The quality and consistency of this starting material will directly impact the yield, purity, and reproducibility of subsequent synthetic steps. The following workflow outlines a robust supplier evaluation process.

Figure 1: A stepwise workflow for the evaluation and qualification of commercial suppliers for critical chemical intermediates.

Deconstructing the Certificate of Analysis (CoA): A Researcher's Guide

The Certificate of Analysis (CoA) is the cornerstone of technical evaluation. While a generic CoA provides a snapshot of a specific batch, it is crucial to engage with the supplier to understand their typical specifications and the analytical methods used.

Key Parameters to Scrutinize on a CoA:

-

Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A purity of ≥98% is often desirable for intermediates in drug development.

-

Identity Confirmation: Verified by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm the molecular structure.

-

Appearance: A simple but important indicator of gross contamination.

-

Residual Solvents: The manufacturing process may leave traces of solvents. The CoA should quantify these, and they should be within acceptable limits for the intended application.

-

Water Content: Determined by Karl Fischer titration, as excess water can interfere with subsequent reactions.

-

Inorganic Impurities: Assessed by methods like Inductively Coupled Plasma (ICP) spectroscopy.

Synthetic Utility and Mechanistic Considerations

The strategic importance of this compound is evident in its application in patented synthetic routes.[8][9] The tert-butyloxycarbonyl (Boc) protecting group is an acid-labile protecting group for the amine functionality. This allows for its selective removal under acidic conditions, unmasking the amine for subsequent coupling reactions. The use of a Boc protecting group is a well-established strategy in peptide synthesis and the synthesis of complex organic molecules.[10][11][12]

The trifluoroethyl amide portion of the molecule is generally stable under the conditions used for Boc-deprotection, ensuring the integrity of this functional group for later stages of the synthesis. The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the amide bond.

Exemplary Synthetic Protocol: Deprotection of the Boc Group

The following is a generalized, illustrative protocol for the deprotection of the Boc group from this compound to yield 2-amino-N-(2,2,2-trifluoroethyl)acetamide.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound in dichloromethane (DCM).

-

Cool the solution in an ice bath.

-

Slowly add trifluoroacetic acid (TFA) to the stirred solution. The volume of TFA is typically equal to the volume of DCM.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.

-

Dissolve the residue in ethyl acetate and carefully wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-N-(2,2,2-trifluoroethyl)acetamide.

-

The crude product can be further purified by column chromatography or recrystallization as needed.

Conclusion: A Strategic Approach to Procurement and Application

This compound is a valuable and versatile intermediate with a clear application in the synthesis of the insecticide fluralaner. For researchers and drug development professionals, a thorough understanding of the commercial supplier landscape, coupled with a rigorous supplier qualification process, is paramount. By carefully evaluating technical documentation, such as the Certificate of Analysis, and understanding the chemical's synthetic utility, scientists can ensure the procurement of high-quality material that will contribute to the success of their research and development endeavors.

References

- 1. 2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication_Chemicalbook [chemicalbook.com]

- 2. parchem.com [parchem.com]

- 3. clearsynth.com [clearsynth.com]

- 4. tert-butyl (2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl) carbamate - tert-butyl (2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl) carbamate Manufacturer, Distributor, Supplier, Hyderabad, India [grglifesciences.in]

- 5. Tert-butyl (2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl) Carbamate - Application: Industrial at Best Price in Hyderabad | Grg Life Sciences [tradeindia.com]

- 6. This compound | 1231755-15-9 [chemicalbook.com]

- 7. This compound-India Fine Chemicals [indiafinechemicals.com]

- 8. CN103124721B - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]

- 9. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]

- 10. chempep.com [chempep.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Technical-Guide-to-the-Systematic-Nomenclature-and-Application-of-Boc-Glycine-N-trifluoroethylamide

Abstract: This technical guide provides a comprehensive analysis of the chemical compound commonly known as Boc-Glycine-N-trifluoroethylamide. We will deconstruct its molecular architecture to derive the formal International Union of Pure and Applied Chemistry (IUPAC) name, explaining the rationale behind the nomenclature rules. Furthermore, this document explores the significance of its constituent moieties—the tert-butoxycarbonyl (Boc) protecting group and the N-(2,2,2-trifluoroethyl)amide—in the context of medicinal chemistry and drug development. An exemplar synthetic protocol and key analytical characterization techniques are detailed to provide a holistic, field-proven perspective for researchers and scientists.

Introduction: The Strategic Role of Fluorination and Protection in Peptide Chemistry

In modern drug discovery, the precise modification of peptide and small-molecule scaffolds is a cornerstone of optimizing therapeutic efficacy. Two prevalent strategies are the use of amine-protecting groups and the introduction of fluorine atoms. The tert-butoxycarbonyl (Boc) group is a staple in peptide synthesis, offering robust protection of amino groups that can be removed under specific acidic conditions, thereby directing reactions to other sites of a molecule.[1] Concurrently, the incorporation of fluorinated moieties, such as a trifluoromethyl group, is a well-established method for enhancing critical drug properties.[2][3] These modifications can improve metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to enhance membrane permeability, and alter acidity or binding affinity.[2][4]

The compound Boc-Glycine-N-trifluoroethylamide serves as a perfect exemplar of these principles, combining a protected amino acid with a biologically significant fluorinated amide. Understanding its precise chemical identity through systematic nomenclature is the first step to appreciating its scientific utility.

Part 1: Systematic IUPAC Nomenclature Deconstruction

The common name "Boc-Glycine-N-trifluoroethylamide" provides a convenient shorthand but lacks the precision required for unambiguous chemical identification. The formal IUPAC name is derived by identifying the principal functional group and systematically naming all substituents according to a defined set of rules.[5][6]

The verified IUPAC name for this compound is tert-butyl N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]carbamate. [7]

Let's deconstruct this name to understand its origin:

-

Identify the Parent Structure: The core of the molecule is a two-carbon chain with an amide functional group, making it a derivative of acetamide.

-

Identify Substituents on the Amide Nitrogen: The nitrogen of the primary amide is attached to a 2,2,2-trifluoroethyl group. According to IUPAC rules, substituents on the amide nitrogen are designated with the locant 'N'.[8][9][10] This gives us the fragment: N-(2,2,2-trifluoroethyl)acetamide .

-

Identify Substituents on the Carbon Chain: At the second carbon (C2) of the acetamide backbone, there is an amino group. This amino group is itself substituted.

-

Name the Amino Substituent: The nitrogen at C2 is protected by a tert-butoxycarbonyl (Boc) group. This entire substituent is named ((tert-butoxycarbonyl)amino) .

-

Assemble the Full Systematic Name: Combining these elements, we arrive at the name 2-((tert-butoxycarbonyl)amino)-N-(2,2,2-trifluoroethyl)acetamide .

The name provided by PubChem, tert-butyl N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]carbamate , is an equally valid and preferred IUPAC name that treats the carbamate as the principal group.[7] In this construction:

-

The core is a carbamate .

-

The carbamate's ester portion is a tert-butyl group.

-

The nitrogen of the carbamate is attached to a complex substituent: [2-oxo-2-(2,2,2-trifluoroethylamino)ethyl] . This describes the glycine-amide portion of the molecule.

Both names precisely describe the same molecule, though the carbamate-based name is often favored in chemical databases.

Molecular Structure Diagram

The following diagram illustrates the molecular structure and the atom-numbering logic used for deriving the systematic name based on the acetamide parent.

Caption: Molecular structure of the target compound.

Part 2: Field-Proven Insights and Scientific Rationale

The Boc Group: A Trustworthy Guardian in Synthesis

The choice of the tert-butoxycarbonyl (Boc) group is a deliberate and strategic one in multi-step synthesis. Its primary function is to render the glycine nitrogen nucleophilicity inert, preventing self-polymerization or other undesired side reactions during the critical amide bond formation step.[1]

-

Causality of Choice: The Boc group is favored for its stability under a wide range of reaction conditions, including those that are basic, nucleophilic, or reductive. It is, however, selectively and cleanly cleaved under moderately acidic conditions (e.g., trifluoroacetic acid), which typically do not affect other sensitive functional groups, providing an orthogonal protection strategy.[1] This reliability is paramount in complex synthetic routes where yield and purity are critical.

The N-Trifluoroethylamide Moiety: A Tool for Pharmacokinetic Modulation

The introduction of the 2,2,2-trifluoroethyl group onto the amide nitrogen is a key pharmacochemical modification. The high electronegativity of the fluorine atoms significantly impacts the properties of the adjacent amide bond.

-

Metabolic Stability: The C-F bond is exceptionally strong, and the trifluoromethyl group can act as a steric and electronic shield, blocking metabolic degradation by enzymes like cytochrome P450s at or near that position.[2][11]

-

Lipophilicity and Permeability: The trifluoromethyl group is known to increase the lipophilicity of a molecule (Hansch π value of +0.88), which can enhance its ability to cross cellular membranes and improve oral bioavailability.[2]

-

Binding Interactions: The trifluoromethyl group can participate in unique, non-covalent interactions with biological targets, such as dipole-dipole or orthogonal multipolar interactions, potentially increasing binding affinity and drug potency.

Part 3: Experimental Protocols

A self-validating protocol for the synthesis of tert-butyl N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]carbamate would involve a standard peptide coupling reaction followed by purification and rigorous analytical confirmation.

Exemplar Synthesis: Carbodiimide-Mediated Coupling

This protocol describes the coupling of Boc-Glycine with 2,2,2-trifluoroethylamine using a common coupling agent, N,N'-dicyclohexylcarbodiimide (DCC), and an additive, Hydroxybenzotriazole (HOBt), to suppress side reactions and improve yield.

Table 1: Reagent and Solvent Properties

| Reagent/Solvent | Formula | M.W. ( g/mol ) | Role |

| Boc-Glycine | C₇H₁₃NO₄ | 175.18 | Starting Material |

| 2,2,2-Trifluoroethylamine | C₂H₄F₃N | 99.06 | Starting Material |

| DCC | C₁₃H₂₂N₂ | 206.33 | Coupling Agent |

| HOBt | C₆H₅N₃O | 135.12 | Additive |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |

| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | Non-nucleophilic Base |

Step-by-Step Methodology:

-

Preparation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add Boc-Glycine (1.0 eq) and HOBt (1.1 eq).

-

Dissolution: Dissolve the solids in anhydrous Dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.

-

Activation: Add DCC (1.1 eq) to the solution and stir for 30 minutes at 0 °C to pre-activate the carboxylic acid. A white precipitate of dicyclohexylurea (DCU) may begin to form.

-

Amine Addition: Add 2,2,2-trifluoroethylamine (1.0 eq) and DIPEA (1.2 eq) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, filter the mixture to remove the DCU precipitate. Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

-

Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Conclusion

The compound known commonly as Boc-Glycine-N-trifluoroethylamide is systematically identified by the IUPAC name tert-butyl N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]carbamate .[7] This name is derived from a logical deconstruction of its molecular components according to established nomenclature rules. The molecule itself represents a sophisticated convergence of synthetic strategy and medicinal chemistry principles, utilizing a robust protecting group for controlled synthesis and a fluorinated moiety to imbue the final structure with desirable pharmacokinetic properties. The protocols and rationale outlined in this guide provide a comprehensive framework for understanding, synthesizing, and applying this and similar compounds in advanced drug development programs.

References

- 1. peptide.com [peptide.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Semantic Scholar [semanticscholar.org]

- 5. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 6. IUPAC Nomenclature Rules for Amides | QUÃMICA ORGÃNICA [quimicaorganica.net]

- 7. Tert-butyl (2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate | C9H15F3N2O3 | CID 71623152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Video: Nomenclature of Carboxylic Acid Derivatives: Amides and Nitriles [jove.com]

- 9. acdlabs.com [acdlabs.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. nbinno.com [nbinno.com]

Molecular weight and formula of Tert-butyl (2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate

An In-Depth Technical Guide to Tert-butyl (2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate

Abstract

This compound, also known as N-Boc-2-amino-N'-(2,2,2-trifluoroethyl)acetamide, is a key bifunctional molecule utilized extensively in medicinal chemistry and drug development. Its structure incorporates a trifluoroethylated amide moiety and a Boc-protected amine, making it a valuable building block for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its physicochemical properties, a detailed examination of its synthetic pathways, and protocols for its application and subsequent deprotection, grounded in established chemical principles.

Core Physicochemical Properties

The compound's utility is defined by its specific chemical characteristics, which dictate its reactivity, solubility, and handling properties. The presence of the trifluoroethyl group significantly influences its electronic properties and metabolic stability, while the tert-butyloxycarbonyl (Boc) group provides a reliable, acid-labile protecting group for the primary amine, enabling regioselective synthesis.

Key Data Summary

A consolidation of the compound's essential identifiers and properties is presented below.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]carbamate | [1] |

| Molecular Formula | C₉H₁₅F₃N₂O₃ | [1][2] |

| Molecular Weight | 256.22 g/mol | [1] |

| CAS Number | 1231755-15-9 | [2][3] |

| Purity | Typically 95-98% for laboratory use | [4] |

| Storage | Store in a cool, dry place under an inert atmosphere | [4] |

Chemical Structure

The structure features a central glycine-derived backbone. The N-terminus is protected by a Boc group, and the C-terminus is an amide formed with 2,2,2-trifluoroethylamine.

Caption: Chemical structure of the title compound.

Strategic Importance in Synthesis

This compound is primarily valued as a drug intermediate.[5] The core structure, 2-amino-N-(2,2,2-trifluoroethyl)acetamide, is a critical precursor in the synthesis of Fluralaner, a potent veterinary insecticide and acaricide.[6][7] Fluralaner functions by antagonizing GABA-gated chloride channels in arthropods.[6]

The addition of the Boc protecting group to the primary amine transforms the core into a versatile building block. The Boc group is stable under a wide range of basic and nucleophilic conditions, allowing chemists to perform modifications on other parts of the molecule without affecting the protected amine.[8] The group can then be cleanly removed under acidic conditions to reveal the primary amine for subsequent reactions, such as amide bond formation or alkylation.

Synthetic Logic & Workflow

The synthesis of this intermediate logically proceeds via the coupling of an N-Boc protected amino acid (N-Boc-glycine) with 2,2,2-trifluoroethylamine. This approach is standard in peptide chemistry and ensures the correct regiochemistry.

Caption: Conceptual workflow for the synthesis of the target compound.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and subsequent deprotection of the title compound. These are founded on well-established procedures for amide coupling and Boc group manipulation.[8][9]

Protocol: Synthesis via Amide Coupling

This procedure details the formation of the amide bond between N-Boc-glycine and 2,2,2-trifluoroethylamine using a carbodiimide coupling agent.

Materials:

-

N-Boc-glycine

-

2,2,2-Trifluoroethylamine

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-glycine (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.1 eq) in anhydrous DCM.

-

Activation: Stir the mixture at 0 °C (ice bath) for 30 minutes. This step forms the active HOBt ester, which minimizes side reactions and racemization.

-

Amine Addition: Add DIPEA (2.5 eq) to the flask, followed by the dropwise addition of 2,2,2-trifluoroethylamine (1.1 eq). The base (DIPEA) is crucial for neutralizing the HCl salt of EDC and the HOBt acidic proton.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup - Quenching: Upon completion, dilute the reaction mixture with DCM.

-

Workup - Washing: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20-50% Ethyl Acetate in Hexanes) to afford the pure title compound.

Protocol: Boc-Group Deprotection

This protocol describes the removal of the Boc protecting group to yield the free amine, 2-amino-N-(2,2,2-trifluoroethyl)acetamide, typically as a salt.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

Procedure:

-

Reaction Setup: Dissolve the Boc-protected starting material (1.0 eq) in anhydrous DCM in a round-bottom flask.

-

Acid Addition: Cool the solution to 0 °C (ice bath). Add trifluoroacetic acid (TFA, typically 5-10 eq or as a 20-50% solution in DCM) dropwise. The reaction is acid-catalyzed and produces isobutylene and carbon dioxide as byproducts.[8]

-

Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the disappearance of the starting material by TLC.

-

Concentration: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can be performed to ensure complete removal of residual TFA.

-

Precipitation/Isolation: The resulting product, 2-amino-N-(2,2,2-trifluoroethyl)acetamide trifluoroacetate salt, is often an oil or a solid. It can be precipitated or triturated by the addition of cold diethyl ether and collected by filtration.

Caption: Reaction scheme for the acidic deprotection of the Boc group.

Conclusion

This compound stands as a well-defined and highly useful intermediate in modern organic synthesis. Its bifunctional nature, combining a stable, protected amine with a reactive, fluorinated amide, provides a reliable platform for constructing more elaborate molecules. The synthetic and deprotection protocols outlined herein represent standard, robust methods that can be readily implemented in a research or drug development setting, enabling the advancement of programs that rely on this valuable chemical building block.

References

- 1. This compound | C9H15F3N2O3 | CID 71623152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. This compound | 1231755-15-9 [chemicalbook.com]

- 4. tert-butyl (2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl) carbamate - tert-butyl (2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl) carbamate Manufacturer, Distributor, Supplier, Hyderabad, India [grglifesciences.in]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication_Chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of N-Trifluoromethyl Amides from Carboxylic Acids

Introduction: The Rising Prominence of the N-Trifluoromethyl Amide Moiety

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery, agrochemical development, and materials science.[1] Among the various fluorinated functional groups, the trifluoromethyl (CF3) group holds a privileged position due to its unique electronic and steric properties.[2] When appended to a nitrogen atom to form an N-trifluoromethyl (N-CF3) amide, this moiety imparts a remarkable combination of metabolic stability, lipophilicity, and altered basicity, making it a highly sought-after functional group in the design of bioactive compounds.[3][4]

N-CF3 amides are increasingly recognized as valuable isosteres for traditional amide bonds, offering enhanced stability against enzymatic cleavage and improved pharmacokinetic profiles.[5][6] The strong electron-withdrawing nature of the CF3 group significantly modulates the electronic properties of the amide nitrogen, influencing its hydrogen bonding capabilities and overall molecular conformation.[3] This has led to the development of numerous N-CF3-containing pharmaceuticals and agrochemicals with improved efficacy and bioavailability.[2]

Despite their importance, the synthesis of N-trifluoromethyl amides has historically been challenging.[2] Traditional amide bond formation by coupling a carboxylic acid derivative with an amine is often inefficient for N-CF3 amines due to their significantly reduced nucleophilicity and increased steric bulk.[7] This has necessitated the development of novel synthetic strategies to access this valuable functional group. This guide provides an in-depth exploration of a key strategy for the synthesis of N-trifluoromethyl amides directly from readily available carboxylic acids, focusing on the underlying mechanisms, experimental protocols, and the broader context of N-trifluoromethylation chemistry.

Core Synthetic Strategy: Circumventing Amine Reactivity via Isothiocyanate Intermediates

A significant breakthrough in the synthesis of N-trifluoromethyl amides from carboxylic acids involves a multi-step, one-pot process that circumvents the direct use of poorly reactive N-trifluoromethyl amines.[8][9] This strategy leverages the reactivity of isothiocyanates, which serve as precursors to a more reactive N-trifluoromethylating intermediate.[10][11]

Conceptual Framework and Mechanism

The core of this methodology lies in the in-situ generation of a reactive silver-N-trifluoromethyl amide species from an isothiocyanate.[8][10] This is achieved through a desulfurization-fluorination reaction mediated by silver(I) fluoride (AgF). The resulting silver-containing intermediate is sufficiently nucleophilic to be acylated by a carboxylic acid derivative, such as an acyl chloride or an activated ester, to furnish the desired N-trifluoromethyl amide.[8][10]

The proposed mechanistic pathway is as follows:

-

Desulfurizative Fluorination: The isothiocyanate reacts with AgF, leading to the displacement of the sulfur atom and the formation of a silver-N-trifluoromethyl amide intermediate.

-

Acylation: The in-situ generated silver-N-trifluoromethyl amide intermediate then reacts with a carboxylic acid derivative (e.g., an acyl chloride) to form the final N-trifluoromethyl amide product.

Field-Proven Experimental Protocol

The following protocol is a representative example of the synthesis of an N-trifluoromethyl amide from a carboxylic acid chloride and an isothiocyanate.[8][10]

Materials:

-

Carboxylic acid chloride (1.0 equiv)

-

Isothiocyanate (1.2 equiv)

-

Silver(I) fluoride (AgF) (2.0 equiv)

-

Anhydrous solvent (e.g., acetonitrile, THF)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add AgF and the anhydrous solvent.

-

Add the isothiocyanate to the suspension and stir the mixture at room temperature.

-

After a specified time (e.g., 30 minutes), add the carboxylic acid chloride dropwise to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the desired N-trifluoromethyl amide.

Substrate Scope and Performance

This method has demonstrated a broad substrate scope, accommodating a variety of carboxylic acid chlorides and isothiocyanates bearing diverse functional groups.[8]

| Carboxylic Acid Derivative | Isothiocyanate | Yield (%) | Reference |

| Benzoyl chloride | Phenyl isothiocyanate | 85 | [8] |

| 4-Methoxybenzoyl chloride | Phenyl isothiocyanate | 82 | [8] |

| 4-Nitrobenzoyl chloride | Phenyl isothiocyanate | 75 | [8] |

| Cinnamoyl chloride | Phenyl isothiocyanate | 78 | [8] |

| Benzoyl chloride | 4-Chlorophenyl isothiocyanate | 80 | [8] |

| Benzoyl chloride | Cyclohexyl isothiocyanate | 65 | [8] |

Table 1: Representative examples of N-trifluoromethyl amide synthesis from carboxylic acid chlorides and isothiocyanates.

Broader Context: Alternative and Complementary Synthetic Routes

While the isothiocyanate-based method provides a direct route from carboxylic acid derivatives, it is important to understand the broader landscape of N-trifluoromethyl amide synthesis to appreciate the nuances of each approach.

Direct N-Trifluoromethylation of Secondary Amides

A more direct, albeit different, approach involves the N-trifluoromethylation of pre-existing secondary amides.[12] This strategy has been successfully employed using various trifluoromethylating agents. A notable example involves a silver-mediated oxidative N-trifluoromethylation of secondary amides using TMSCF3 (Ruppert-Prakash reagent) as the trifluoromethyl source.[12] This method is particularly useful for the late-stage modification of peptides and other complex molecules containing secondary amide bonds.[12]

The Role of Electrophilic Trifluoromethylating Reagents

The development of shelf-stable, electrophilic trifluoromethylating reagents has revolutionized the synthesis of trifluoromethyl-containing compounds.[13][14] Reagents such as Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts)[1][15][16] and Togni's reagents (hypervalent iodine-CF3 compounds)[4][17][18][19][20] are widely used for the trifluoromethylation of a variety of nucleophiles, including amines, thiols, and enolates. While their direct application in the N-trifluoromethylation of carboxylic acids is not a primary route, they are instrumental in the synthesis of N-CF3 building blocks and in the trifluoromethylation of related nitrogen-containing heterocycles.[13]

| Reagent | Type | Key Features |

| Umemoto's Reagents | Electrophilic | Highly reactive, stable solids, suitable for a wide range of nucleophiles.[15] |

| Togni's Reagents | Electrophilic | Milder than Umemoto's reagents, operate via radical or ionic pathways.[4][17] |

| TMSCF3 (Ruppert-Prakash Reagent) | Nucleophilic | Source of the trifluoromethyl anion (CF3-).[21] |

Table 2: Comparison of common trifluoromethylating reagents.